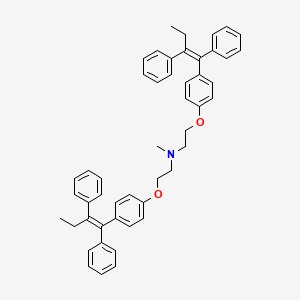

![molecular formula C10H14N2O5 B584018 [1',2',3',4',5'-13C5]thymidine CAS No. 156968-81-9](/img/structure/B584018.png)

[1',2',3',4',5'-13C5]thymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1’,2’,3’,4’,5’-13C5]thymidine” is a stable isotope labelled form of thymidine . Thymidine is a pyrimidine deoxynucleoside, which is a constituent of DNA and pairs with deoxyadenosine (A) in double-stranded DNA . It is used in the syntheses of active pharmaceutical ingredients such as zidovudine . In cell biology, it is used to synchronize the cells in S phase .

Molecular Structure Analysis

The molecular formula of “[1’,2’,3’,4’,5’-13C5]thymidine” is 13C5 C5 H14 N2 O5 . The molecular weight is 247.19 .Physical And Chemical Properties Analysis

“[1’,2’,3’,4’,5’-13C5]thymidine” is a solid form as small white crystals or white crystalline powder . The molecular weight is 247.19 and the melting point is 185 °C .Applications De Recherche Scientifique

DNA Synthesis and Cell Synchronization

Thymidine is a pyrimidine deoxynucleoside and is one of the building blocks of DNA . It pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase , which is the part of the cell cycle where DNA is replicated.

Thymidine Hypermodification

Thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hydroxymethyluridine (5-hmdU) . These appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases . This process is critical in protecting bacterial viruses from the endonuclease-based defenses of their cellular hosts .

Viral Countermeasures

DNA hypermodifications likely function as viral countermeasures against host-encoded genome defense systems through steric interference of DNA binding by endonucleases . This is particularly relevant in the study of bacteriophages, which often contain nucleobases in their virion DNA that are comparable in composition and complexity to the hypermodified bases of tRNA .

Active Pharmaceutical Ingredient Synthesis

Thymidine is used in the synthesis of active pharmaceutical ingredients such as zidovudine . Zidovudine is an antiretroviral medication used to prevent and treat HIV/AIDS .

Study of DNA Modifications

The combinatorial permutations of thymidine hypermodification genes found in viral metagenomes from geographically widespread sources suggest an untapped reservoir of chemical diversity in DNA hypermodifications . This opens up new avenues for studying DNA modifications and their implications in various biological processes.

Tissue Development and Homeostasis

Quantification of proliferating cells is critical to understanding fundamental mechanisms of tissue development, homeostasis, and response to stress or injury . Thymidine, being a key component of DNA, plays a crucial role in these processes.

Mécanisme D'action

Target of Action

The primary targets of [1’,2’,3’,4’,5’-13C5]thymidine, also known as Thymidine-1’,2’,3’,4’,5’-13C5, are several key enzymes involved in DNA synthesis and replication. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in the synthesis of DNA and RNA, and in cell proliferation .

Mode of Action

Thymidine is a pyrimidine deoxynucleoside and is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase . When thymidine is phosphorylated by kinases, it is converted into a nucleotide, which can then be incorporated into DNA .

Biochemical Pathways

Thymidine is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also part of the pyrimidine salvage pathway , which recycles pyrimidine bases to synthesize new nucleotides . Additionally, thymidine is involved in the synthesis of thymidine 5’-triphosphate, an essential precursor for the synthesis of DNA .

Pharmacokinetics

It is known that thymidine can be readily phosphorylated to thymidine monophosphate by thymidine kinase .

Result of Action

The incorporation of thymidine into DNA can lead to the synthesis of new DNA strands, which is essential for cell replication and division . Additionally, the use of thymidine can help synchronize cells in the S phase, which is the phase of the cell cycle where DNA replication occurs .

Action Environment

The action of thymidine can be influenced by various environmental factors. For example, the availability of free amino acids can affect the post-replicative modification of thymidine . Additionally, the presence of certain enzymes can influence the conversion of thymidine into its phosphorylated forms .

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-DUGFCQTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1',2',3',4',5'-13C5]thymidine | |

Q & A

Q1: Why is [1',2',3',4',5'-13C5]thymidine a valuable tool for studying DNA structure?

A: [1',2',3',4',5'-13C5]Thymidine is a thymidine nucleoside where all five carbon atoms in the deoxyribose sugar ring are replaced with the stable isotope 13C. This isotopic labeling strategy is particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies of DNA. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)

![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)